
S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)-L-cysteine is a complex organic compound characterized by its unique structure, which includes multiple chlorine atoms and a cysteine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)-L-cysteine typically involves the reaction of 2,4,5-trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl with L-cysteine under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a suitable catalyst to facilitate the reaction. The mixture is stirred at a specific temperature and monitored until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of contamination .
Chemical Reactions Analysis
Types of Reactions
S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)-L-cysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or alcohols .
Scientific Research Applications
S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)-L-cysteine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant or anti-inflammatory agent.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1-4-dien-1-yl)-L-cysteine involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and affecting various biochemical processes. For example, it may inhibit certain enzymes involved in oxidative stress, thereby exerting antioxidant effects .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-3-(2,4,5-trimethyl-3,6-dioxocyclohexa-1,4-dien-1-yl)butanoic Acid: Similar in structure but with different functional groups.
2-Chloro-4,6-Disubstituted s-Triazine: Shares some chemical properties but differs in its core structure.
Uniqueness
S-(2,4,5-Trichloro-3,6-dioxocyclohexa-1-4-dien-1-yl)-L-cysteine is unique due to its specific combination of chlorine atoms and the cysteine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
185065-79-6 |
|---|---|
Molecular Formula |
C9H6Cl3NO4S |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2,4,5-trichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanylpropanoic acid |
InChI |
InChI=1S/C9H6Cl3NO4S/c10-3-4(11)7(15)8(5(12)6(3)14)18-1-2(13)9(16)17/h2H,1,13H2,(H,16,17)/t2-/m0/s1 |
InChI Key |
CGENXFWGJJFBLR-REOHCLBHSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)SC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl |
Canonical SMILES |
C(C(C(=O)O)N)SC1=C(C(=O)C(=C(C1=O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


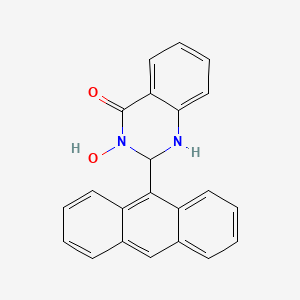
![Glycine, N-[4-(hydroxymethyl)benzoyl]-](/img/structure/B12566728.png)
![Triphenyl{[2-(phenylethynyl)phenyl]imino}-lambda~5~-phosphane](/img/structure/B12566732.png)
![2,2'-{[5-(4-Nitrophenyl)furan-2-yl]methanediyl}bis(5-methylfuran)](/img/structure/B12566740.png)
![N-[(1,4,7,10,13,16-Hexaoxacyclooctadecan-2-yl)methyl]prop-2-enamide](/img/structure/B12566741.png)

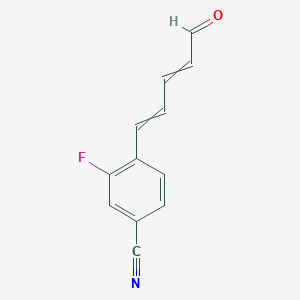
![3-Buten-2-ol, 1-[[(1,1-dimethylethyl)diphenylsilyl]oxy]-, (2R)-](/img/structure/B12566760.png)
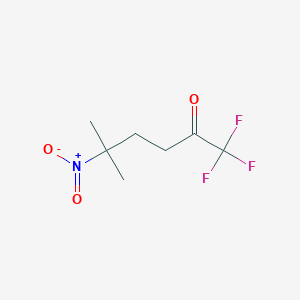
![3-[(4-Methylhexanoyl)oxy]propane-1,2-diyl dihexanoate](/img/structure/B12566770.png)
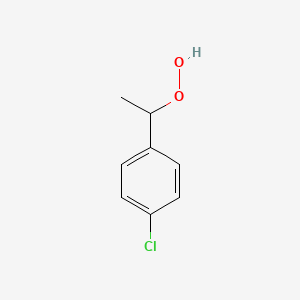
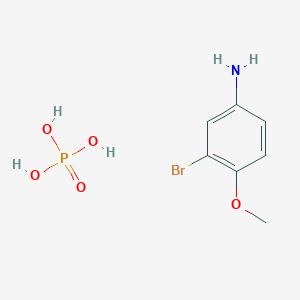
![1'-Benzyl[1,4'-bipiperidin]-4-one](/img/structure/B12566804.png)
![3-{[(7-Bromoheptyl)oxy]methyl}-3-{[(prop-2-en-1-yl)oxy]methyl}oxetane](/img/structure/B12566810.png)
